molecular formula C13H26ClN3O3 B2958655 Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351615-48-9

Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2958655
CAS RN: 1351615-48-9
M. Wt: 307.82
InChI Key: BJMQDHFKDUWQNM-UHFFFAOYSA-N
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Description

“Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” is a versatile chemical compound used in various scientific research. Its diverse applications include drug synthesis, organic chemistry studies, and pharmaceutical research. It is a heterocyclic building block with an empirical formula (Hill Notation) of C6H11ClN2O · HCl . The CAS Number is 55112-42-0 .


Synthesis Analysis

This compound may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of “Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” is 199.08 . The SMILES string representation of the molecule is Cl [H].CN1CCN (CC1)C (Cl)=O .


Chemical Reactions Analysis

The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .


Physical And Chemical Properties Analysis

The melting point of “Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” is 225-228 °C (lit.) . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antibacterial Applications

Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride and its derivatives have been explored for their potential antibacterial activities. In particular, the preparation and antibacterial activity of a series of compounds including various piperazine derivatives have been described, showcasing their effectiveness against gram-negative bacteria, such as Pseudomonas aeruginosa, indicating a potential application in combating bacterial infections (Matsumoto & Minami, 1975).

Enhancing Mass Spectrometry Analysis of Peptides

Piperazine-based derivatives have been utilized for the derivatization of carboxyl groups on peptides, improving ionization efficiency in mass spectrometry analyses. This application is crucial for the sensitive determination of peptides in proteome analysis, indicating its significance in biochemical and pharmaceutical research (Qiao et al., 2011).

CGRP Receptor Inhibition

The compound has been implicated in the development of calcitonin gene-related peptide (CGRP) receptor antagonists, demonstrating its role in the creation of treatments for conditions such as migraines. This research outlines the synthesis of CGRP receptor inhibitors and highlights the compound's utility in medicinal chemistry (Cann et al., 2012).

Cancer Research

Research on the metabolism of piperazine derivatives in rats has shown promising anticancer activity with low toxicity. This application underscores the potential of methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride and its derivatives in developing anticancer therapies (Jiang et al., 2007).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of a variety of novel molecules, including inhibitors of soluble epoxide hydrolase, which could have significant therapeutic applications in cardiovascular and inflammatory diseases (Thalji et al., 2013).

Enantioselective Catalysis

Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating their importance in synthetic organic chemistry (Wang et al., 2006).

Safety and Hazards

The compound is classified as Skin Corr. 1B under hazard classifications . The safety information pictograms indicate GHS05, and the signal word is "Danger" . The precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

Future Directions

The piperazine moiety is one of the most frequently used heterocycles in biologically active compounds . Therefore, the future directions of “Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” could involve its use in the synthesis of new drugs and bioactive molecules. Its diverse applications in drug synthesis, organic chemistry studies, and pharmaceutical research highlight its significance in advancing scientific knowledge and innovation.

properties

IUPAC Name

methyl 4-[2-(2,2-dimethylpropanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3.ClH/c1-13(2,3)11(17)14-5-6-15-7-9-16(10-8-15)12(18)19-4;/h5-10H2,1-4H3,(H,14,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMQDHFKDUWQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1CCN(CC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride

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